4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(2,3-Dihydro-1H-indol-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a dihydroindole substituent at the 4-position and a 4-methylphenyl group at the 1-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors . The dihydroindole moiety may enhance solubility and binding affinity due to its aromaticity and hydrogen-bonding capability, while the 4-methylphenyl group contributes steric bulk and lipophilicity .
Properties
Molecular Formula |
C20H17N5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H17N5/c1-14-6-8-16(9-7-14)25-20-17(12-23-25)19(21-13-22-20)24-11-10-15-4-2-3-5-18(15)24/h2-9,12-13H,10-11H2,1H3 |
InChI Key |
UTBUFMIVCBITMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then cyclized with a suitable formamide derivative to form the pyrazolopyrimidine core. The final step involves the coupling of the pyrazolopyrimidine with an indole derivative under specific reaction conditions, such as the use of a palladium catalyst and a base .
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and improve product quality .
Chemical Reactions Analysis
1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Cycloaddition: The pyrazolopyrimidine core can participate in cycloaddition reactions, forming new ring structures under appropriate conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key structural differentiator is the 4-(2,3-dihydro-1H-indol-1-yl) group. Comparisons with similar compounds highlight how substituents influence properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The dihydroindole in the target compound (electron-rich) contrasts with chloro substituents (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine in ), which may reduce reactivity but enhance electrophilic interactions.
- Steric Effects : Bulky groups like tert-butyl (PP1) or dihydroindole likely influence target selectivity compared to smaller substituents (e.g., methyl or hydrazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
